molecular formula C19H18FN3O3 B443259 (E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(4-NITROPHENYL)-2-PROPEN-1-ONE

(E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(4-NITROPHENYL)-2-PROPEN-1-ONE

Katalognummer: B443259
Molekulargewicht: 355.4g/mol
InChI-Schlüssel: ACLYPBNWPBRDTN-JXMROGBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(4-NITROPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Eigenschaften

Molekularformel

C19H18FN3O3

Molekulargewicht

355.4g/mol

IUPAC-Name

(E)-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C19H18FN3O3/c20-17-3-1-2-4-18(17)21-11-13-22(14-12-21)19(24)10-7-15-5-8-16(9-6-15)23(25)26/h1-10H,11-14H2/b10-7+

InChI-Schlüssel

ACLYPBNWPBRDTN-JXMROGBWSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]

Isomerische SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]

Kanonische SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(4-NITROPHENYL)-2-PROPEN-1-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoroaniline and 4-nitrobenzaldehyde.

    Formation of Intermediate: The 2-fluoroaniline is reacted with piperazine to form an intermediate compound.

    Aldol Condensation: The intermediate is then subjected to aldol condensation with 4-nitrobenzaldehyde to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, would depend on the desired scale and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(4-NITROPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(4-NITROPHENYL)-2-PROPEN-1-ONE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Fluorophenyl)piperazine: A simpler derivative with similar structural features.

    4-(3-{4-Nitrophenyl}acryloyl)piperazine: Another derivative with a different substitution pattern.

Uniqueness

(E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(4-NITROPHENYL)-2-PROPEN-1-ONE is unique due to the presence of both fluorine and nitro functional groups, which can impart distinct chemical and biological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.